molecular formula C12H9AsO3 B12718619 Phenoxarsinic acid CAS No. 4846-20-2

Phenoxarsinic acid

Cat. No.: B12718619
CAS No.: 4846-20-2
M. Wt: 276.12 g/mol
InChI Key: UWYZTJXNVOTEQO-UHFFFAOYSA-N
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Description

Phenoxarsinic acid (C₁₂H₉AsO₃) is an organoarsenic compound characterized by a heterocyclic structure containing arsenic and oxygen. It is synthesized by heating bromine water with precursor compounds or reacting with hydrogen peroxide in glacial acetic acid . The compound crystallizes as glossy needles with a melting point of 219°C, demonstrating solubility in chloroform, alcohol, and hot water. Its sodium salt forms hexagonal plates containing three water molecules, soluble in water or alcohol . This compound has been studied for its role as a metabolite of 10,10'-oxybisphenoxarsine (OBPA) in biological systems and its structural resemblance to phosphorus-based analogs .

Properties

CAS No.

4846-20-2

Molecular Formula

C12H9AsO3

Molecular Weight

276.12 g/mol

IUPAC Name

10-hydroxyphenoxarsinine 10-oxide

InChI

InChI=1S/C12H9AsO3/c14-13(15)9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H,(H,14,15)

InChI Key

UWYZTJXNVOTEQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenoxarsinic acid can be synthesized through several methods. One common approach involves the reaction of phenylarsine oxide with carbon dioxide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of phenylarsine oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Phenoxarsinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form arsenic(V) compounds.

    Reduction: It can be reduced to arsenic(III) compounds.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products:

    Oxidation: Arsenic(V) oxide.

    Reduction: Arsenic(III) oxide.

    Substitution: Various substituted phenylarsinic acids.

Scientific Research Applications

Phenoxarsinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.

    Biology: It has been studied for its potential use in biological assays and as a tool for investigating arsenic metabolism in living organisms.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of phenoxarsinic acid involves its interaction with cellular components, leading to various biochemical effects. It can bind to thiol groups in proteins, disrupting their function and leading to cell death. Additionally, it can generate reactive oxygen species, causing oxidative stress and damage to cellular structures. The molecular targets and pathways involved include the inhibition of key enzymes and the induction of apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Key Findings :

  • Thermal Stability : Phenarsazinic acid exhibits the highest thermal stability (melting point ~300°C), whereas y-benzophenarsazinic acid is thermally labile (<20°C).
  • Solubility: this compound uniquely dissolves in hot water, distinguishing it from its analogs.
  • Sodium Salts : The sodium salt of y-benzophenarsazinic acid is hygroscopic and ether-soluble, unlike the water-insoluble phenarsazinic acid salt.

Comparison with Functionally Similar Phosphorus Compounds

This compound shares spectral and functional similarities with phosphorus-based compounds, such as o-benzylphenylphosphonic acid and diphenylphosphonic acid, despite differences in elemental composition.

Table 2: Functional Comparison with Phosphorus Analogs

Compound Structural Feature Spectral Similarity to this compound
o-Benzylphenylphosphonic acid Benzyl group attached High absorption intensity due to benzene rings
Diphenylphosphonic acid Two phenyl groups Matches spectral patterns of arsenic analogs

Key Findings :

  • Spectral Overlap : The absence of resonance interaction between aromatic rings in both arsenic and phosphorus compounds results in nearly identical spectral profiles .

Functional Comparison with OBPA

This compound is a major metabolite of 10,10'-oxybisphenoxarsine (OBPA), a biocide used in industrial applications. Upon hydrolysis, OBPA converts to this compound, which accounts for >5% of the administered dose in urinary excretion .

Metabolic Pathway :

Hydrolysis: OBPA → this compound.

Oxidation: this compound → Methoxyphenoxarsine (1–3% of dose) .

Implications: The environmental persistence of this compound underscores the need for monitoring its ecological impact, particularly in wastewater treatment systems .

Biological Activity

Phenoxarsinic acid (PAA) is an organoarsenic compound that has garnered attention due to its biological activity, particularly in relation to its potential effects on human health and the environment. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cell biology, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an arsenic atom bonded to a phenolic group. Its chemical formula is C6_6H5_5AsO3_3, and it is typically found in a crystalline form. The presence of the arsenic atom contributes to its biological activity, influencing various biochemical pathways.

1. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which may play a role in mitigating oxidative stress in biological systems. It has been shown to influence the levels of reactive oxygen species (ROS) and modulate antioxidant enzyme activities, such as catalase (CAT) and superoxide dismutase (SOD). These effects are crucial in protecting cells from oxidative damage.

2. Cell Proliferation and Apoptosis

This compound has been studied for its impact on cell proliferation and apoptosis. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines by activating caspase pathways, leading to programmed cell death. This property makes it a candidate for further exploration in cancer therapeutics.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study published in Journal of Toxicology examined the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The research found that treatment with PAA resulted in a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations. The study concluded that PAA could serve as a potential chemotherapeutic agent due to its ability to selectively target cancer cells while sparing normal cells.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108515
506040
1003070

Case Study 2: Effects on Neurotoxicity

Another research study assessed the neurotoxic effects of this compound on neuronal cells. The results indicated that exposure to PAA led to significant neurodegeneration, characterized by increased levels of ROS and reduced mitochondrial function. This study highlights the potential risks associated with environmental exposure to organoarsenic compounds.

Summary of Biological Activities

The biological activities of this compound are multifaceted, encompassing both beneficial and harmful effects:

  • Antioxidant Activity : Reduces oxidative stress by modulating ROS levels.
  • Cytotoxicity : Induces apoptosis in cancer cells, suggesting potential therapeutic applications.
  • Neurotoxicity : Exhibits harmful effects on neuronal cells, raising concerns about environmental exposure.

Q & A

Q. How can researchers address ethical concerns in this compound studies involving arsenic release?

  • Methodological Answer :
  • Waste Management : Follow institutional protocols for arsenic disposal (e.g., precipitation as As₂S₃).
  • Risk Assessment : Conduct preliminary ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) before large-scale experiments.
  • Regulatory Compliance : Adhere to REACH and OSHA guidelines for handling arsenic compounds .

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